3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime
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Overview
Description
The study of organic compounds with specific functional groups, such as oximes and their derivatives, is crucial in understanding their synthesis, molecular structure, and chemical behavior. While the exact compound "3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime" is not directly mentioned, research on similar compounds offers a foundation for discussing synthesis methods, molecular and physical properties, and chemical reactions.
Synthesis Analysis
The synthesis of related compounds often involves reactions between aldehydes and specific reagents under controlled conditions. For example, the synthesis of oxime derivatives typically involves the reaction of an aldehyde with hydroxylamine, leading to the formation of the oxime functionality (Özay et al., 2013). This method can be tailored to introduce various substituents on the aromatic ring, depending on the starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure determination is often achieved using spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques provide detailed information on the compound's geometry, functional groups, and bonding. For instance, X-ray analysis has been used to determine the structure of complex organic molecules, revealing their crystalline form and molecular geometry (Özay et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving oxime compounds can vary widely, including nucleophilic substitutions, oxidations, and cycloadditions, depending on the functional groups present and the reaction conditions. Studies have shown that oxime derivatives can undergo specific transformations, leading to a variety of products with potential applications in different fields (Pryadeina et al., 2002).
Physical Properties Analysis
The physical properties of oxime derivatives, such as melting points, solubility, and crystallinity, can be influenced by the nature of substituents and the molecular structure. Spectroscopic studies provide insights into the compound's optical properties and physicochemical behavior (Kaya et al., 2018).
Chemical Properties Analysis
The chemical properties of oxime derivatives, including reactivity, stability, and interaction with other molecules, are determined by their functional groups and molecular structure. For example, oxime ethers have been studied for their electronic structure and molecular electrostatic potential, providing insights into their reactivity and interactions with biological targets (Dey et al., 2017).
properties
IUPAC Name |
(NE)-N-[[3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO3/c1-2-21-15-8-11(9-19-20)7-13(17)16(15)22-10-12-5-3-4-6-14(12)18/h3-9,20H,2,10H2,1H3/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIDMDWWUFKIAD-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NO)Cl)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/O)Cl)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
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